![molecular formula C9H10N2OS B2787668 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile CAS No. 338954-39-5](/img/structure/B2787668.png)
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thienylacetonitriles and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3β, this compound may be able to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that this compound may have potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other anti-cancer drugs.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental protocols. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects.
Orientations Futures
There are several future directions for research on 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile. One area of interest is in the development of new cancer treatments based on the compound. Researchers are also interested in further exploring the compound's potential as a neuroprotective agent and anti-diabetic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves the reaction of 2-bromo-5-methoxythiophene with ethanimidamide in the presence of sodium hydride. This reaction yields this compound. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect against oxidative stress and inflammation, two factors that are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFFSDRIPGARF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


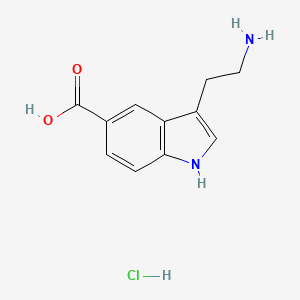
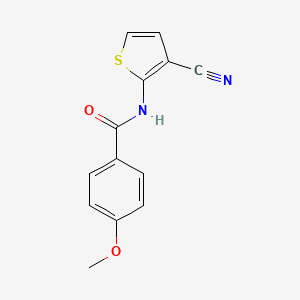

![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)
![6-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2787595.png)

![4-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2787598.png)
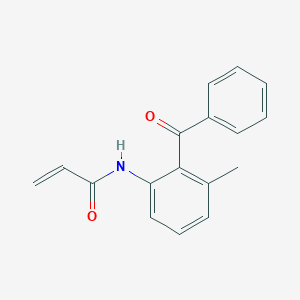
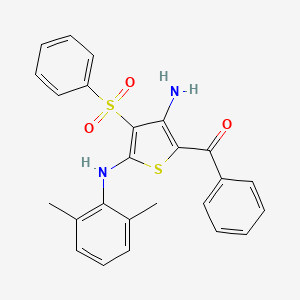
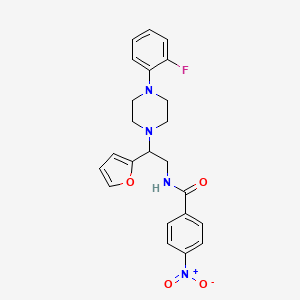
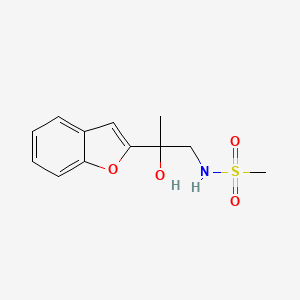
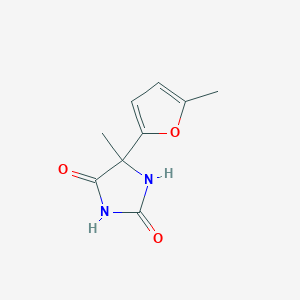
![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)